

Brucine Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brucine sulfate*

Cat. No.: *B213112*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucine sulfate, the sulfate salt of the indole alkaloid brucine, is a compound of significant interest in various scientific domains. While structurally similar to strychnine, it exhibits lower toxicity, rendering it a valuable tool in pharmacological research and as a chiral resolving agent. This technical guide provides an in-depth overview of the physical and chemical properties of **brucine sulfate**, detailed experimental protocols for their determination, and a summary of its known biological activities, with a focus on relevant signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.

Physical and Chemical Properties

Brucine sulfate is typically available as a white to off-white crystalline powder. It exists in both anhydrous and hydrated forms, with the heptahydrate being a common variant. The compound's properties are crucial for its handling, storage, and application in research and development.

General Properties

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[1] [2]
Odor	Odorless	[1]
CAS Number	4845-99-2 (anhydrous) [2] , 60583-39-3 (heptahydrate)	[3]

Molecular and Structural Data

Property	Anhydrous Brucine Sulfate	Brucine Sulfate Heptahydrate	Source(s)
Molecular Formula	C ₄₆ H ₅₄ N ₄ O ₁₂ S	(C ₂₃ H ₂₆ N ₂ O ₄) ₂ ·H ₂ SO ₄ ·7H ₂ O	[2] [3]
Molecular Weight	887.0 g/mol	1013.11 g/mol	[2] [3]
IUPAC Name	bis((4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one);sulfuric acid	bis((11S,18S,20R,21R,22S)-4,5-dimethoxy-12-oxa-8,17-diazaheptacyclo[15.5.0 ^{1,18} .0 ^{2,7} .0 ^{8,22} .0 ^{11,21} .0 ^{15,20}]tetracosa-2(7),3,5,14-tetraen-9-one) sulfuric acid heptahydrate	[2] [4]

Physicochemical Data

Property	Value	Source(s)
Melting Point	~180-185 °C (decomposes)	[3][5]
Solubility	Soluble in water, ethanol, and chloroform; slightly soluble in ether. 1 g in 75 g of cold water, 1 g in 10 g of hot water.	[1][5]
Stability	Stable under normal conditions. Decomposes when exposed to strong acids, bases, or oxidizing agents.	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **brucine sulfate**.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

Methodology:

- Preparation of Saturated Solution: Add an excess amount of **brucine sulfate** to a flask containing a known volume of the desired solvent (e.g., distilled water, ethanol).
- Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to separate the saturated solution from the excess solid.
- Quantification: Analyze the concentration of **brucine sulfate** in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

- Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

- Sample Preparation: Finely powder a small amount of **brucine sulfate**. Pack the powder into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a melting point apparatus.
- Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range represents the melting point.^[7]

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

Methodology:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of **brucine sulfate** with dry KBr powder and pressing the mixture into a transparent disk.
- Data Acquisition: Place the KBr pellet in the sample holder of an IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Methodology:

- Sample Preparation: Dissolve an accurately weighed amount of **brucine sulfate** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer.^{[8][9]} Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for detailed structural assignments.^{[8][9]}

Loss on Drying

This test determines the percentage of volatile matter (primarily water in the case of the heptahydrate) in a sample.^{[10][11]}

Methodology:

- Weighing: Accurately weigh a glass-stoppered weighing bottle that has been previously dried under the same conditions to be used in the test. Transfer about 1-2 g of the **brucine sulfate** sample into the bottle and weigh it accurately.
- Drying: Place the open bottle (with the stopper also in the chamber) in a drying oven at a specified temperature (e.g., 105 °C) for a specified time (e.g., 6 hours).^[3]
- Cooling and Re-weighing: After drying, close the bottle inside the oven, transfer it to a desiccator to cool to room temperature, and then re-weigh it.
- Calculation: The loss on drying is calculated as the percentage of weight loss.

Residue on Ignition

This test measures the amount of inorganic impurities in an organic substance.^{[12][13][14]}

Methodology:

- Crucible Preparation: Ignite a suitable crucible (e.g., porcelain, platinum) at 600 ± 50 °C for 30 minutes, cool it in a desiccator, and weigh it accurately.
- Sample Addition and Charring: Accurately weigh 1-2 g of **brucine sulfate** into the crucible. Moisten the sample with a small amount of sulfuric acid and heat gently until the substance is thoroughly charred.
- Ignition: Cool the crucible, add more sulfuric acid, and heat until white fumes are no longer evolved. Ignite the crucible at 600 ± 50 °C until all the carbon has been consumed.

- Cooling and Weighing: Cool the crucible in a desiccator and weigh it. Repeat the ignition until a constant weight is achieved.
- Calculation: The residue on ignition is calculated as a percentage of the initial sample weight.

Sensitivity to Nitrate Test

Brucine sulfate is used as a reagent for the colorimetric determination of nitrates. This test assesses its suitability for this purpose.[\[5\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology:

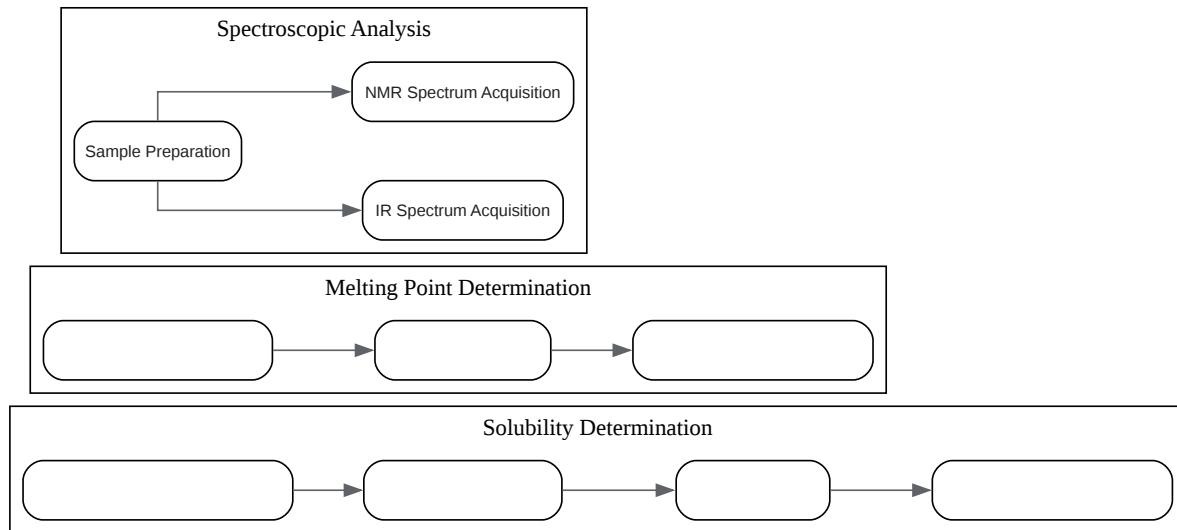
- Reagent Preparation: Dissolve 0.6 g of **brucine sulfate** in 50 mL of dilute sulfuric acid (2:1).
- Standard Preparation: Prepare four test tubes. To each, add 50 mL of the **brucine sulfate** solution. Add known amounts of nitrate ion (e.g., 0 mg, 0.01 mg, 0.02 mg, and 0.03 mg) to the respective tubes.
- Color Development: Heat the test tubes in a boiling water bath for 10 minutes. Cool them rapidly in an ice bath.
- Spectrophotometric Measurement: Measure the absorbance of the solutions at 410 nm, using the solution with no added nitrate as the blank.
- Evaluation: The absorbance should be proportional to the nitrate concentration, indicating the sensitivity of the **brucine sulfate** reagent.

Biological Activity and Signaling Pathways

Brucine and its salts have been investigated for various biological activities, particularly their anti-tumor effects.

Anti-Tumor Activity

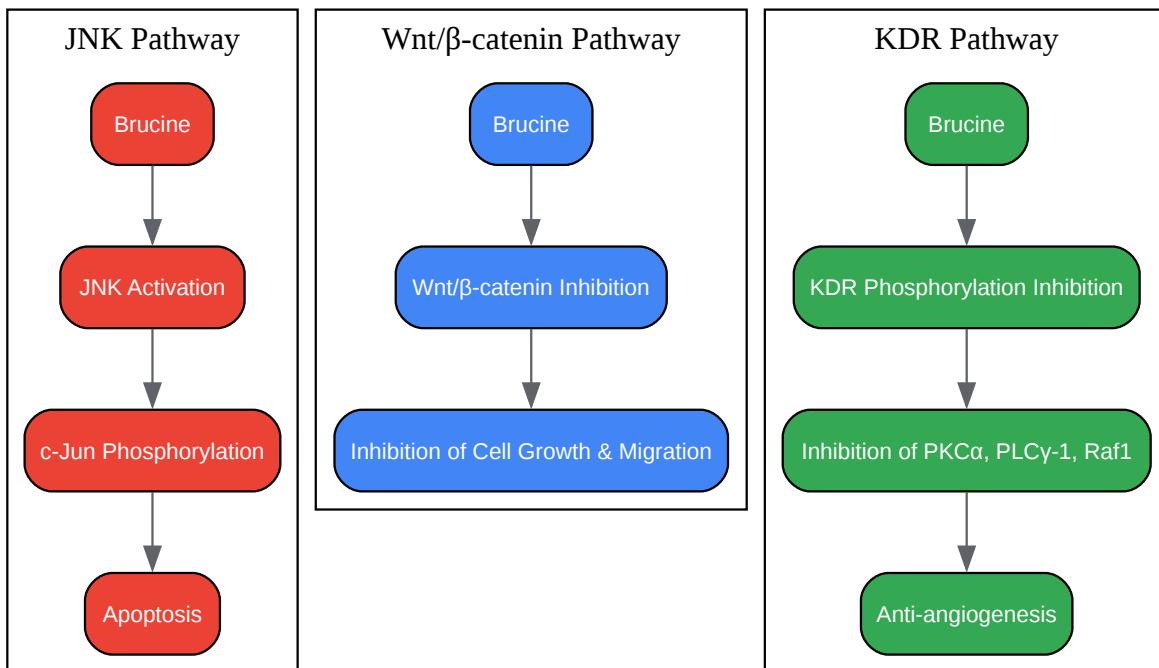
Brucine has been shown to inhibit the growth and proliferation of various cancer cell lines. Its mechanisms of action often involve the modulation of key signaling pathways.


- **JNK Signaling Pathway:** Brucine can induce apoptosis in multiple myeloma U266 cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and subsequent phosphorylation of c-Jun.[19]
- **Wnt/β-catenin Signaling Pathway:** In colorectal cancer cells, brucine has been found to inhibit cell growth and migration by regulating the Wnt/β-catenin signaling pathway.[19]
- **KDR Signaling Pathway:** Brucine can exert anti-angiogenic effects by down-regulating the phosphorylation of kinase insert domain receptor (KDR) and its downstream signaling molecules, including PKC α , PLC γ -1, and Raf1, thereby inhibiting the growth of colon cancer cells.[20]

Antimicrobial Activity

Recent studies have explored the potential of **brucine sulfate** as a bacteriostatic agent, showing its effectiveness against both standard and drug-resistant bacterial strains.[21][22]

Visualizations


Experimental Workflows

[Click to download full resolution via product page](#)

General Experimental Workflows for **Brucine Sulfate** Characterization.

Signaling Pathways in Anti-Tumor Activity

[Click to download full resolution via product page](#)

Simplified Representation of Signaling Pathways Modulated by Brucine.

Conclusion

Brucine sulfate is a multifaceted compound with well-defined physical and chemical properties that are critical for its application in various scientific fields. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this substance. Furthermore, the elucidation of its interactions with biological signaling pathways continues to open new avenues for its potential therapeutic applications, particularly in oncology. This guide serves as a comprehensive resource for professionals engaged in the research and development of **brucine sulfate** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Brucine Sulfate | C46H54N4O12S | CID 24721400 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Brucine sulfate heptahydrate, 98+%, ACS reagent | Fisher Scientific [fishersci.ca]
- 4. 403290100 [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Analysis of Brucine at 100 MHz – Getting COSY with Correlations - NMR Blog — Nanalysis [nanalysis.com]
- 9. magritek.com [magritek.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. <731> LOSS ON DRYING [drugfuture.com]
- 12. Residue On Ignition Test - CD Formulation [formulationbio.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. usp.org [usp.org]
- 15. NEMI Method Summary - 352.1 [nemi.gov]
- 16. epa.gov [epa.gov]
- 17. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC
[pmc.ncbi.nlm.nih.gov]
- 20. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC
[pmc.ncbi.nlm.nih.gov]
- 21. Brucine sulfate | 4845-99-2 | Benchchem [benchchem.com]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Brucine Sulfate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b213112#brucine-sulfate-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com